molecular formula C12H21NO3 B14147644 2-{2,2-Dimethyl-3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopropyl}acetamide CAS No. 5832-92-8

2-{2,2-Dimethyl-3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopropyl}acetamide

Cat. No.: B14147644
CAS No.: 5832-92-8
M. Wt: 227.30 g/mol
InChI Key: RBMKLNUHIGZRHT-UHFFFAOYSA-N
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Description

2-{2,2-Dimethyl-3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopropyl}acetamide is a complex organic compound characterized by its unique cyclopropyl and dioxolane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2,2-Dimethyl-3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopropyl}acetamide typically involves multiple steps. One common approach is the cyclopropanation of a suitable precursor, followed by the introduction of the dioxolane ring and subsequent acetamide formation. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2,2-Dimethyl-3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopropyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropyl ring, using reagents like sodium azide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-{2,2-Dimethyl-3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopropyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-{2,2-Dimethyl-3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopropyl}acetamide involves its interaction with specific molecular targets. The cyclopropyl and dioxolane rings may interact with enzymes or receptors, modulating their activity. The exact pathways can vary depending on the biological context and the specific application.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid derivatives: These compounds share the cyclopropyl ring and exhibit similar reactivity.

    Dioxolane derivatives: Compounds with the dioxolane ring are often used in similar applications.

Uniqueness

What sets 2-{2,2-Dimethyl-3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopropyl}acetamide apart is the combination of both cyclopropyl and dioxolane moieties, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.

Properties

CAS No.

5832-92-8

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

2-[2,2-dimethyl-3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopropyl]acetamide

InChI

InChI=1S/C12H21NO3/c1-11(2)8(6-10(13)14)9(11)7-12(3)15-4-5-16-12/h8-9H,4-7H2,1-3H3,(H2,13,14)

InChI Key

RBMKLNUHIGZRHT-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1CC2(OCCO2)C)CC(=O)N)C

Origin of Product

United States

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